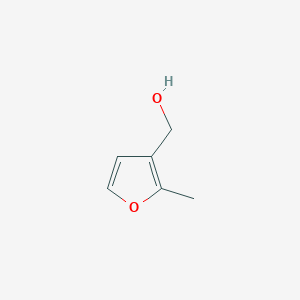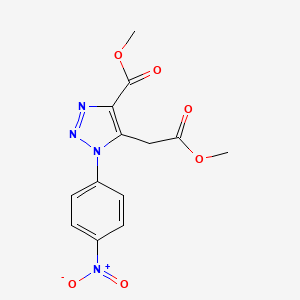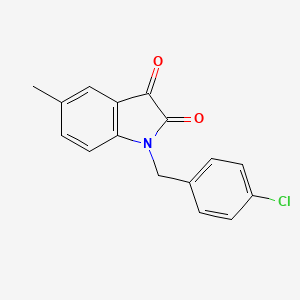
(2-Methylfuran-3-yl)methanol
Overview
Description
(2-Methylfuran-3-yl)methanol is an organic compound with the molecular formula C6H8O2. It is a derivative of furan, characterized by a furan ring substituted with a methyl group at the second position and a hydroxymethyl group at the third position.
Mechanism of Action
Target of Action
Furan derivatives have been known to interact with various biological targets and modulate physiological processes .
Mode of Action
It’s known that furan derivatives can undergo various chemical reactions, including oxidation . For instance, the low-temperature oxidation (LTO) mechanisms of 2-methylfuran have been explored, where the O2 addition to the main furylCH2 radical forms three peroxide radicals .
Biochemical Pathways
Furan derivatives are known to be involved in various biochemical pathways . For example, 2-methylfuran can be converted into value-added chemicals and liquid fuels through hydroxyalkylation/alkylation reactions .
Pharmacokinetics
The boiling point of this compound is 751°C at 760mmHg, which may influence its absorption and distribution .
Result of Action
Furan derivatives are known to have various effects, including the production of chemicals through diels–alder reactions .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (2-Methylfuran-3-yl)methanol. For instance, temperature and pressure may influence the species profiles and rate constants of the oxidation process of 2-methylfuran .
Preparation Methods
Synthetic Routes and Reaction Conditions: (2-Methylfuran-3-yl)methanol can be synthesized through several methods. One common approach involves the reduction of 2-methyl-3-furaldehyde using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs in anhydrous solvents like tetrahydrofuran or ethanol under controlled temperature conditions .
Industrial Production Methods: On an industrial scale, this compound can be produced through catalytic hydrogenation of 2-methyl-3-furaldehyde. This process involves the use of metal catalysts such as palladium or nickel supported on carbon, under high pressure and temperature conditions .
Chemical Reactions Analysis
Types of Reactions: (2-Methylfuran-3-yl)methanol undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium or nickel catalysts.
Substitution: Bromine in carbon tetrachloride or nitric acid in sulfuric acid.
Major Products Formed:
Oxidation: 2-Methyl-3-furaldehyde or 2-methyl-3-furancarboxylic acid.
Reduction: Tetrahydro-2-methyl-3-furanmethanol.
Substitution: 2-Bromo-3-methylfuran or 2-nitro-3-methylfuran
Scientific Research Applications
(2-Methylfuran-3-yl)methanol has several scientific research applications:
Comparison with Similar Compounds
2-Methylfuran: A simpler derivative with only a methyl group attached to the furan ring.
3-Furanmethanol: A derivative with a hydroxymethyl group at the third position but lacking the methyl group.
2-Methyl-3-furaldehyde: An aldehyde derivative with a similar structure but different functional group.
Comparison: (2-Methylfuran-3-yl)methanol is unique due to the presence of both a methyl and a hydroxymethyl group on the furan ringFor instance, the presence of the hydroxymethyl group allows for further functionalization through oxidation or reduction reactions, while the methyl group can undergo electrophilic substitution .
Properties
IUPAC Name |
(2-methylfuran-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O2/c1-5-6(4-7)2-3-8-5/h2-3,7H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTYOGLDPNBZSQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20380396 | |
| Record name | (2-methylfuran-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20380396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5554-99-4 | |
| Record name | (2-methylfuran-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20380396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-amino-3-[3-[3-(trifluoromethyl)phenoxy]phenyl]propanoic Acid](/img/structure/B1304561.png)













